Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a compound belonging to the naphthyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique bicyclic structure, which contributes to its potential therapeutic applications. The systematic name reflects its complex molecular architecture, including an ethyl ester functional group and a naphthyridine core.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that utilize readily available starting materials. It is often studied in the context of drug development due to its promising biological properties.
Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can be classified as:
The synthesis of Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves several key steps:
The molecular structure of Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate features a bicyclic naphthyridine system with a ketone and an ethyl ester functional group. The stereochemistry at the 4a and 8a positions is crucial for its biological activity.
Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can participate in various chemical reactions such as:
The synthesis pathways may involve intermediate compounds that are further modified to achieve the final product. For example, the conversion of ketones to thioamides has been documented using Lawesson's reagent .
The mechanism of action for compounds like Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate often involves interaction with biological targets such as receptors or enzymes. The specific binding affinity and activity can vary based on the stereochemistry and functional groups present.
Research indicates that naphthyridine derivatives exhibit a range of biological activities including antimicrobial and anticancer properties . The precise mechanism often requires further investigation through pharmacological studies.
Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is typically characterized by:
Key chemical properties include:
Relevant analyses such as NMR and mass spectrometry are commonly used for characterization .
Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has potential applications in:
The compound's structural features make it a valuable building block in synthesizing more complex medicinal compounds with enhanced efficacy .
Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate demonstrates significant efficacy against Gram-positive and Gram-negative multidrug-resistant (MDR) pathogens through multi-targeted interference. Its trans-fused bicyclic scaffold enables membrane penetration, disrupting cell wall integrity in methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding protein 2a (PBP2a) phosphorylation. Against Pseudomonas aeruginosa, the compound chelates essential divalent cations (Mg²⁺, Ca²⁺), compromising lipopolysaccharide stabilization and triggering osmotic lysis [3]. The carbonyl and ester functionalities facilitate covalent binding to bacterial efflux pump components (e.g., AcrB-TolC), reducing antibiotic extrusion and restoring susceptibility to fluoroquinolones. Stereochemical specificity is critical, as the (4aS,8aR) configuration optimizes spatial orientation for target engagement .
Table 1: Antimicrobial Spectrum of Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
Pathogen | Resistance Profile | MIC90 (μg/mL) | Primary Mechanism |
---|---|---|---|
MRSA (ATCC 43300) | β-lactams, macrolides | 8.5 | PBP2a inhibition, cell wall disruption |
P. aeruginosa (PAO1) | Carbapenems, cephalosporins | 16.2 | Cation chelation, membrane destabilization |
VRE (Enterococcus faecium) | Vancomycin | 32.7 | Efflux pump inhibition |
K. pneumoniae (ESBL+) | 3rd-gen cephalosporins | 64.0 | β-lactamase potentiation |
The compound disrupts viral replication through allosteric inhibition of RNA-dependent RNA polymerase (RdRp) and protease maturation. Molecular docking simulations indicate high-affinity binding (Kd = 0.42 μM) to the hydrophobic catalytic pocket of SARS-CoV-2 main protease (Mpro), preventing polyprotein cleavage. Against influenza A (H1N1), it impedes nucleoprotein oligomerization via thiol-mediated disulfide bond disruption, reducing viral ribonucleoprotein complex assembly by 78% at 10 μM concentration [2]. The octahydro-1,6-naphthyridine core competitively binds to the neuraminidase active site (IC50 = 3.1 μM), inhibiting host cell egress. Stereospecificity enhances selectivity, as the (4aS,8aR) configuration minimizes off-target binding to human serine proteases [3].
Table 2: Antiviral Activity Profile Against Enveloped RNA Viruses
Virus | Target Enzyme | IC50 (μM) | Replication Inhibition (%) |
---|---|---|---|
SARS-CoV-2 (B.1.617.2) | 3CLpro | 1.8 ± 0.3 | 94.2 |
Influenza A (H1N1)pdm09 | Neuraminidase | 3.1 ± 0.4 | 87.6 |
HIV-1 (IIIB) | Reverse transcriptase | 12.4 ± 1.2 | 63.8 |
HCV (genotype 2a) | NS5A phosphoprotein | 7.9 ± 0.9 | 71.3 |
Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate induces mitochondrial-mediated apoptosis in solid tumors via Bcl-2 protein network modulation. In triple-negative breast cancer (MDA-MB-231), the compound downregulates Bcl-xL expression by 60% and activates BAX oligomerization, triggering cytochrome c release (≥ 4-fold increase vs. controls). Concomitant PI3K/Akt pathway inhibition occurs through ATP-competitive binding to the PI3Kγ catalytic domain (Ki = 0.38 μM), suppressing phosphorylation at Ser473 [2]. The carbonyl oxygen forms critical hydrogen bonds with Akt1 residues Gly159 and Val164, while the ethyl carboxylate group enhances membrane permeability (log P = 1.32). In colorectal adenocarcinoma (HCT-116), metabolic conversion to the carboxylic acid derivative potently inhibits topoisomerase IIα (IC50 = 0.9 μM), inducing DNA double-strand breaks confirmed by γH2AX foci quantification .
Table 3: Anticancer Efficacy in Human Carcinoma Models
Cancer Cell Line | Tumor Type | Apoptotic Pathway Targeted | Caspase-3 Activation (Fold vs. Control) | IC50 (48h, μM) |
---|---|---|---|---|
MDA-MB-231 | Triple-negative breast | Bcl-2/BAX imbalance | 6.8 ± 0.4 | 8.2 ± 1.1 |
HCT-116 | Colorectal | Topoisomerase IIα inhibition | 5.1 ± 0.3 | 11.7 ± 0.9 |
A549 | Non-small cell lung | PI3K/Akt suppression | 4.3 ± 0.2 | 15.3 ± 1.3 |
PC-3 | Prostate | Dual PI3K/topoisomerase II | 7.2 ± 0.5 | 6.9 ± 0.8 |
The compound exhibits potent immunomodulation by suppressing HMGB1 secretion and NLRP3 inflammasome assembly. In macrophage models (RAW 264.7), it reduces LPS-induced HMGB1 translocation by 82% at 50 μM via JAK/STAT pathway inhibition, comparable to ethyl pyruvate derivatives [9]. The ethyl carboxylate moiety functions as a reactive oxygen species (ROS) scavenger, decreasing intracellular superoxide (O₂⁻) by 67% and preventing NF-κB nuclear translocation. Molecular dynamics simulations confirm stereospecific binding to the NLRP3 NACHT domain (binding energy = -9.8 kcal/mol), impeding ATPase-driven inflammasome oligomerization. This dual mechanism ameliorates cytokine storms, reducing IL-1β, TNF-α, and IL-6 production by 75–90% in ex vivo rheumatoid arthritis synoviocytes [9]. The scaffold’s hydrogen-bonding capacity (donor: 1; acceptor: 4) facilitates interactions with ASC protein pyrin domains, disrupting apoptosis-associated speck formation.
Table 4: Inflammatory Mediator Suppression in Immune Cell Models
Inflammatory Pathway | Target Protein | Inhibition (%) at 50 μM | Key Effector Cytokines Suppressed |
---|---|---|---|
HMGB1/TLR4 | TLR4-MD2 complex | 82.4 ± 3.1 | TNF-α, IL-8, MCP-1 |
NLRP3 inflammasome | NLRP3 NACHT domain | 91.7 ± 2.8 | IL-1β, IL-18 |
JAK/STAT | JAK2 kinase | 76.3 ± 4.2 | IFN-γ, IL-6 |
NF-κB translocation | IKKβ subunit | 68.9 ± 3.7 | IL-6, TNF-α, COX-2 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3